molecular formula C38H62O18 B048217 Capsianoside V CAS No. 121924-06-9

Capsianoside V

Cat. No. B048217
M. Wt: 514.6 g/mol
InChI Key: PEBXEFDYXAMRFP-PXVVZUKCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Capsianoside V is a natural compound that belongs to the class of capsaicinoids, which are found in chili peppers. Capsaicinoids have been extensively studied for their potential health benefits, including anti-inflammatory, analgesic, and anti-cancer properties. Capsianoside V, in particular, has been identified as a promising natural compound for its potential therapeutic applications.

Scientific Research Applications

HIV-1 Infection Enhancement

Capsianosides, specifically capsianoside G, have been found to enhance the infection of X4 strains of HIV-1. This effect is attributed to the capping and colocalization of CD4 and CXCR4, which are receptors necessary for HIV-1 infection. However, capsianosides such as II, XI, A, and G showed varied effects on different strains of the virus, indicating a complex interaction with the virus' mechanism of infection (Song et al., 2001).

Biological Activity in Sweet Pepper Fruits

Capsianosides have been isolated from sweet pepper fruits (Capsicum annuum L.) and shown to possess various biological activities. These include bacteriostatic properties against Helicobacter pylori and antioxidant activities. Specifically, the compound capsidiol demonstrated significant in vitro activity, highlighting the potential medicinal and nutritional value of these compounds found in common vegetables and spices (De Marino et al., 2006).

Antibacterial Activity of Capsianosides

Capsianosides extracted from jalapeño pepper have shown antibacterial activity against select foodborne pathogens. This study underscores the potential of capsianosides as natural antimicrobial agents, highlighting their significance in food safety and possibly in medicinal applications (Bacon et al., 2017).

Role in Plant Defense and Metabolism

Capsianosides have been linked to the natural resistance of pepper plants against thrips, an insect pest. Metabolomics studies reveal that these compounds may play a crucial role in the plant's defense mechanisms. This finding is significant for agricultural research, particularly in developing pesticide-free methods of crop protection (Macel et al., 2019).

properties

CAS RN

121924-06-9

Product Name

Capsianoside V

Molecular Formula

C38H62O18

Molecular Weight

514.6 g/mol

IUPAC Name

(2E,6E,10Z)-4-hydroxy-10-(hydroxymethyl)-2,6,14-trimethyl-14-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,6,10,15-tetraenoic acid

InChI

InChI=1S/C26H42O10/c1-5-26(4,36-25-23(32)22(31)21(30)20(15-28)35-25)11-7-10-18(14-27)9-6-8-16(2)12-19(29)13-17(3)24(33)34/h5,8,10,13,19-23,25,27-32H,1,6-7,9,11-12,14-15H2,2-4H3,(H,33,34)/b16-8+,17-13+,18-10-

InChI Key

PEBXEFDYXAMRFP-PXVVZUKCSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/CC/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

SMILES

CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)CO)CC(C=C(C)C(=O)O)O

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)CCC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.